REACTION_CXSMILES
|
[CH:1]1([N:7]=[C:8]=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C[NH:11][CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.[CH3:18]CCCCC>>[CH:1]1([N:7]([CH3:18])[C:8]([NH:11][CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
18.38 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=O
|
Name
|
|
Quantity
|
19.12 g
|
Type
|
reactant
|
Smiles
|
CNC1CCCCC1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the cloudy mixture is refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N(C(=O)NC1CCCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |